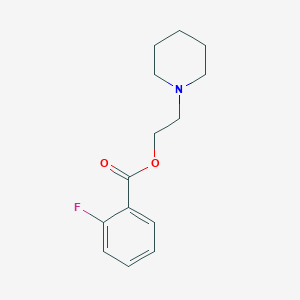![molecular formula C17H24N2O7S2 B257405 methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate, also known as ME-344, is a synthetic indole compound that has been researched for its potential therapeutic applications.
Mechanism of Action
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate works by inhibiting mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in the induction of apoptosis, or programmed cell death, in cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models, without causing significant toxicity. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has advantages in that it has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has limitations in that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Future Directions
For research on methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include further preclinical studies to determine its safety and efficacy in humans, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include its use as a radiosensitizer in radiation therapy, and its use in combination with other cancer therapies.
Synthesis Methods
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxy-3-methylindole with ethylsulfonyl chloride, followed by the reaction with ethylamine and sodium ethoxide. The resulting compound is then treated with methyl chloroformate and triethylamine to yield methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate.
Scientific Research Applications
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
Product Name |
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate |
|---|---|
Molecular Formula |
C17H24N2O7S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 2-ethyl-1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O7S2/c1-6-13-16(17(20)26-5)11-9-12(18-27(21,22)7-2)15(25-4)10-14(11)19(13)28(23,24)8-3/h9-10,18H,6-8H2,1-5H3 |
InChI Key |
PQRVPGDBQMYXSC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)